molecular formula C7H7I2N B050350 2,4-Diiodo-6-methylaniline CAS No. 117832-09-4

2,4-Diiodo-6-methylaniline

Cat. No.: B050350
CAS No.: 117832-09-4
M. Wt: 358.95 g/mol
InChI Key: XVXCBRYCMVVHRA-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-methylaniline is an aromatic compound with the molecular formula C7H7I2N It is characterized by the presence of two iodine atoms and a methyl group attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-6-methylaniline typically involves the iodination of 2-methylaniline. One common method is the reaction of 2-methylaniline with iodine in the presence of an oxidizing agent such as ammonium acetate. The reaction is carried out under mild conditions, often at room temperature, to achieve high regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diiodo-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Iodination: Iodine and ammonium acetate in ethanol.

    Substitution: Potassium dichloroiodate in dilute hydrochloric acid.

    Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-methylaniline can be hypothesized based on its structural similarity to other halogenated anilines. It is likely to interact with biological macromolecules such as proteins, DNA, and RNA, potentially leading to toxicity or carcinogenicity. The iodine atoms may facilitate the formation of reactive intermediates that can bind covalently to these macromolecules, disrupting their normal function.

Comparison with Similar Compounds

    2,4,6-Triiodoaniline: Contains an additional iodine atom, leading to different reactivity and applications.

    2,6-Diiodo-4-methylaniline: Similar structure but with different substitution pattern, affecting its chemical properties.

    4-Chloro-2-methylaniline:

Uniqueness: 2,4-Diiodo-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The presence of two iodine atoms enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,4-diiodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCBRYCMVVHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462836
Record name 2,4-Diiodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117832-09-4
Record name 2,4-Diiodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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